5-((pentylthio)methyl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((pentylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a pentylthio group attached to the isoxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((pentylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the pentylthio group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminocrotonitrile with an appropriate aldehyde can form the isoxazole ring, which is then functionalized with a pentylthio group using thiolation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-((pentylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-((pentylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-((pentylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The pentylthio group can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methylisoxazol-3-ylamine
- 3-amino-5-methylisoxazole
- 5-methyl-1,2-oxazol-3-amine
Uniqueness
5-((pentylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the pentylthio group, which imparts distinct chemical and physical properties. This group can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89660-68-4 |
---|---|
Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
5-(pentylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H15NO2S/c1-2-3-4-5-13-7-8-6-9(11)10-12-8/h6H,2-5,7H2,1H3,(H,10,11) |
InChI Key |
SANNTZPLVGYBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC1=CC(=O)NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.